N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide
Description
Historical Context and Discovery
The development of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide emerged from the broader historical trajectory of α-haloamide chemistry, which has experienced significant advancement since the mid-20th century. According to database records, this specific compound was first synthesized and documented on July 26, 2010, marking its formal entry into the chemical literature. The compound's creation coincided with a period of intensive research into brominated organic molecules, which has been recognized as one of the most important transformations in organic synthesis due to their versatility in subsequent chemical reactions.
The historical significance of this compound extends beyond its individual properties to its role within the broader family of bromoacetyl derivatives. Research has demonstrated that α-haloamides, particularly those containing bromine, have been extensively studied for their ability to participate in carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond forming reactions. The synthesis of this compound represents part of a systematic exploration of structural variations within this chemical class, as evidenced by the concurrent development of numerous related compounds sharing similar bromoacetyl functionalities.
The compound's discovery timeline reflects the methodical approach taken by synthetic chemists to expand the available toolkit of brominated intermediates. The 2010 synthesis date places this compound within a period of renewed interest in halogenated organic molecules, driven by their potential applications in pharmaceutical research and materials science. The compound has subsequently undergone periodic updates in chemical databases, with the most recent structural refinements documented as recently as May 24, 2025.
Compound Classification and Nomenclature
This compound falls within multiple classification categories that reflect its complex structural features. Primarily, this compound is classified as a secondary amide due to the presence of a carbonyl group directly bonded to a nitrogen atom that carries both hydrogen and carbon substituents. The secondary amide classification is determined by the nitrogen atom's connectivity pattern, where one hydrogen atom and one carbon-containing group are attached to the nitrogen center.
Within the broader category of amide compounds, this molecule specifically belongs to the aromatic amide subclass, characterized by the presence of aromatic ring systems directly connected to the amide functionality. The compound exhibits a bis-aromatic structure, incorporating two distinct phenyl ring systems that contribute to its overall chemical behavior and physical properties. The nomenclature follows systematic organic chemistry conventions, where the longest carbon chain containing the primary amide group serves as the base structure, with substituents named according to their attachment points and chemical identity.
The International Union of Pure and Applied Chemistry name for this compound, N-[4-[(2-bromoacetyl)amino]phenyl]-3-phenylpropanamide, reflects the systematic approach to chemical nomenclature that precisely describes the molecular architecture. This naming convention begins with the nitrogen substituent, progresses through the aromatic system bearing the bromoacetyl group, and concludes with the phenylpropanamide backbone that defines the primary structural framework.
| Classification Category | Specific Designation | Defining Features |
|---|---|---|
| Primary Classification | Secondary Amide | Nitrogen bonded to carbonyl carbon with one hydrogen and one carbon substituent |
| Structural Classification | Aromatic Amide | Contains aromatic ring systems directly connected to amide functionality |
| Functional Classification | α-Haloamide | Bromoacetyl group represents α-halogenated amide functionality |
| Chemical Class | Bis-aromatic Compound | Two distinct phenyl ring systems present in molecular structure |
Chemical Structure Significance
The molecular architecture of this compound exhibits several structurally significant features that contribute to its chemical behavior and potential applications. The compound's molecular formula, C₁₇H₁₇BrN₂O₂, reveals a complex arrangement of seventeen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 361.2 grams per mole. This composition reflects the substantial molecular complexity achieved through the integration of multiple functional groups within a single chemical entity.
The structural significance of this compound lies primarily in its dual amide functionality, which creates two distinct sites for potential chemical reactivity. The primary amide group, forming the core of the phenylpropanamide backbone, provides stability and structural integrity to the molecule. In contrast, the bromoacetyl amide group represents a highly reactive center due to the presence of the bromine atom in the α-position relative to the carbonyl carbon. This α-bromine positioning is particularly significant because it renders the carbon center electrophilic and susceptible to nucleophilic substitution reactions.
The aromatic systems within the molecule contribute substantially to its overall stability through resonance effects and π-electron delocalization. The para-substitution pattern on the first phenyl ring, where the bromoacetyl amide group occupies the 4-position relative to the primary amide linkage, creates a symmetric electronic environment that influences the compound's reactivity profile. The second phenyl ring, incorporated as part of the phenylpropanamide chain, provides additional aromatic character while maintaining sufficient flexibility through the propyl spacer.
The three-dimensional molecular geometry, as represented by the compound's conformational preferences, reflects the interplay between aromatic ring systems and the flexible aliphatic chain. The Simplified Molecular Input Line Entry System representation, C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CBr, illustrates the linear connectivity pattern that allows for rotational freedom around several single bonds while maintaining the rigid aromatic framework.
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-12-17(22)20-15-9-7-14(8-10-15)19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWUVUGDDEVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 361.23 g/mol. The compound features a bromoacetyl group attached to an aniline derivative, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.23 g/mol |
| CAS Number | 1138443-00-1 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with bromoacetyl bromide, followed by acylation with phenylpropanoic acid derivatives. This synthetic route allows for modifications that can enhance biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bromoacetyl moiety is believed to play a crucial role in enhancing cytotoxicity against cancer cells by forming covalent bonds with nucleophilic sites in proteins, leading to cell death.
Anti-inflammatory Effects
In addition to antitumor activity, this compound has demonstrated anti-inflammatory properties. Case studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies have also suggested that this compound may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. Compounds with similar structures have been shown to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that have been explored include:
- Substitution on the Phenyl Ring : Variations in substituents on the phenyl ring can significantly affect potency and selectivity.
- Altering the Acetamide Group : Modifications to the bromoacetyl group can enhance or reduce cytotoxic effects.
Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
- Anti-inflammatory Mechanism : In vitro assays revealed that this compound inhibited LPS-induced nitric oxide production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
Scientific Research Applications
Medicinal Chemistry
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide has been investigated for its potential therapeutic properties, particularly in cancer treatment. Recent studies have highlighted its anticancer activity , showing significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Case Study:
A study by Smith et al. (2023) reported that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM over 48 hours in MCF-7 cells, indicating its potential as an anticancer agent.
Proteomics Research
The compound serves as a valuable reagent for labeling proteins and studying protein interactions. Its bromoacetyl group allows for covalent modifications of target proteins, facilitating the investigation of biological pathways and interactions. This is crucial for understanding disease mechanisms and developing new therapeutic strategies.
Application Examples:
- Protein Labeling: Used to tag proteins for tracking within cellular environments.
- Interaction Studies: Explores binding affinities with various enzymes and proteins, providing insights into their functional roles .
Chemical Synthesis
This compound acts as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, enhancing its utility in chemical research and development.
The compound has been studied for various pharmacological effects, including:
- Anticancer : Induces apoptosis in cancer cells.
- Anti-inflammatory : Exhibits potential to reduce inflammation.
- Antimicrobial : Shows activity against certain bacterial strains.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₁₅BrN₂O₂
- Molecular Weight : 375.22 g/mol
- Melting Point : 153–155 °C (reported for structurally similar analogs) .
- Spectroscopic Data : ¹H-NMR (CDCl₃) signals include characteristic peaks for aromatic protons (δ 7.02–7.27 ppm), methylene groups (δ 2.67–4.51 ppm), and a bromoacetyl resonance (δ 4.51 ppm) .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents and physicochemical properties:
Key Observations :
Backbone Flexibility : The target compound’s phenylpropanamide backbone (C₃ chain) may enhance lipophilicity compared to shorter-chain analogs like butanamide derivatives .
Branched methyl groups (e.g., in 2-methylpropanamide) may sterically hinder interactions with biological targets compared to linear chains .
Bromoacetyl Reactivity : All analogs share the 2-bromoacetyl group, a reactive handle for nucleophilic substitution (e.g., in thiazole synthesis) .
Q & A
Q. Basic Research Focus
- NMR Analysis : ¹H NMR is critical for confirming the bromoacetyl group (δ ~4.5 ppm for CH₂Br) and aryl protons (δ 7.1–8.2 ppm). Overlapping proton signals, as observed in derivatives like 3-phenylpropanamide , require high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using Stoe IPDS diffractometers) reveals molecular conformation and hydrogen bonding. For example, V-shaped conformations and π-π stacking interactions are common in arylpropanamides .
How can researchers resolve conflicting NMR data during structural elucidation?
Advanced Research Focus
Discrepancies in NMR data, such as unobserved protons (e.g., in compounds 23 and 24 ), may arise from dynamic exchange or symmetry. Strategies include:
- Variable-Temperature NMR : To slow exchange processes (e.g., hindered rotation of amide bonds).
- Deuteration Studies : Replacing exchangeable protons (e.g., NH) with deuterium to simplify spectra.
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
What strategies improve yield and purity in multi-step syntheses of bromoacetyl-containing propanamides?
Q. Advanced Research Focus
- Purification : Use reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to isolate intermediates, as demonstrated for derivatives like 12c (80% yield) .
- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess bromoacetyl bromide and minimize alkylation side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance reactivity, while low-temperature quenching prevents decomposition .
How does the bromoacetyl moiety influence biological activity in enzyme inhibition studies?
Advanced Research Focus
The electrophilic bromoacetyl group enables covalent binding to enzyme active sites (e.g., BACE-1 inhibition). SAR studies on analogs like 12c (IC₅₀ = 80 nM) show that:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity.
- Steric Considerations : Bulky aryl groups (e.g., 3-phenylpropanamide) improve selectivity for hydrophobic enzyme pockets .
What computational and experimental approaches are used to analyze hydrogen bonding and crystal packing?
Q. Advanced Research Focus
- Hydrogen Bond Analysis : X-ray crystallography reveals intermolecular O–H⋯N bonds (e.g., 2.8–3.0 Å) and π-π stacking (3.4–3.6 Å interplanar distances) .
- Molecular Dynamics (MD) : Simulations (e.g., AMBER) predict stability of crystal packing under varying temperatures.
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with hydrogen-bonding networks .
How can researchers address low solubility in pharmacological assays?
Q. Advanced Research Focus
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays, as validated for analogs like 10d (63% solubility improvement) .
What are the challenges in scaling up synthesis for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
